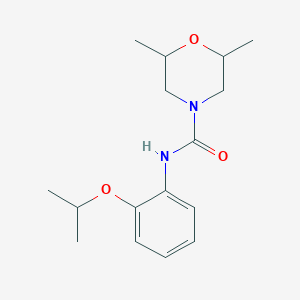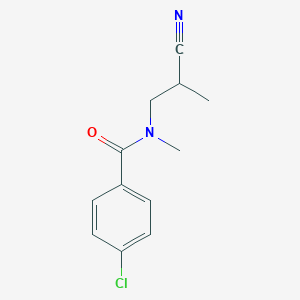
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is not yet fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has various biochemical and physiological effects. This compound has been reported to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Moreover, it has been shown to have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one in lab experiments is its ability to exhibit a wide range of biological activities. Moreover, this compound has a relatively simple synthesis method, making it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the study of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one. One potential direction is to further investigate its potential applications in the treatment of neurological disorders. Moreover, more research is needed to understand the exact mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Additionally, future studies may focus on synthesizing derivatives of this compound to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one involves a multi-step process. The starting material for the synthesis is 2-aminobenzonitrile, which is reacted with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield 3,6-dimethyl-2-methylsulfanylquinazolin-4-one.
Scientific Research Applications
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, it has been reported to have potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
3,6-dimethyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-5-9-8(6-7)10(14)13(2)11(12-9)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDOJRDIPSTZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)




![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)

![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)